molecular formula C10H15N5O10P2 B012957 Adenosine 5'-diphosphate CAS No. 104746-05-6

Adenosine 5'-diphosphate

Cat. No.: B012957
CAS No.: 104746-05-6
M. Wt: 427.2 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate can be synthesized through both enzymatic and chemical methods. One common approach involves the enzymatic breakdown of nicotinamide adenine dinucleotide (NAD+) or related precursors . This method utilizes specific enzymes to catalyze the reaction, resulting in the formation of adenosine-5’-diphosphate.

Industrial Production Methods: In industrial settings, adenosine-5’-diphosphate is often produced using a modular enzymatic cascade synthesis. This method involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . The process is efficient and can be applied to a wide range of nucleotide products, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions. The hydrolysis of adenosine triphosphate to adenosine-5’-diphosphate and adenosine monophosphate is a key reaction in cellular metabolism .

Common Reagents and Conditions: Common reagents used in these reactions include enzymes such as ATPases and ADP-ribosyl cyclases. These enzymes facilitate the conversion of adenosine triphosphate to adenosine-5’-diphosphate under physiological conditions .

Major Products: The major products formed from these reactions include adenosine monophosphate, adenosine triphosphate, and various phosphorylated intermediates. These products play essential roles in cellular energy transfer and signal transduction .

Scientific Research Applications

Adenosine-5’-diphosphate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In biology, it is involved in energy metabolism and signal transduction pathways. In medicine, adenosine-5’-diphosphate is used to study platelet activation and aggregation, as it interacts with purinergic receptors P2Y1 and P2Y12 . Additionally, it plays a role in mitochondrial transfer and tissue homeostasis, making it a valuable tool in cellular and molecular biology research .

Comparison with Similar Compounds

  • Adenosine monophosphate
  • Adenosine triphosphate
  • Nicotinamide adenine dinucleotide (NAD+)
  • Nicotinamide adenine dinucleotide phosphate (NADP+)

Adenosine-5’-diphosphate’s unique role in energy metabolism and its interactions with purinergic receptors distinguish it from these similar compounds .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883210
Record name Adenosine 5′-(trihydrogen diphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58-64-0
Record name 5′-ADP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine disphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-(trihydrogen diphosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5′-(trihydrogen diphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADENOSINE DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-diphosphate
Reactant of Route 2
Reactant of Route 2
Adenosine 5'-diphosphate
Reactant of Route 3
Adenosine 5'-diphosphate
Reactant of Route 4
Reactant of Route 4
Adenosine 5'-diphosphate
Reactant of Route 5
Reactant of Route 5
Adenosine 5'-diphosphate
Reactant of Route 6
Adenosine 5'-diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.